molecular formula C6H4BrClO2S B144033 2-Bromobenzenesulfonyl chloride CAS No. 2905-25-1

2-Bromobenzenesulfonyl chloride

Cat. No. B144033
CAS RN: 2905-25-1
M. Wt: 255.52 g/mol
InChI Key: VFPWGZNNRSQPBT-UHFFFAOYSA-N
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Description

2-Bromobenzenesulfonyl chloride is a chemical compound with the formula C6H4BrClO2S. Its molecular weight is 255.517 . It can be synthesized from 2-aminobenzenesulfonic acid .


Synthesis Analysis

The synthesis of 2-Bromobenzenesulfonyl chloride can be achieved from 2-aminobenzenesulfonic acid . There are also detailed procedures available for the synthesis of benzenesulfonyl chloride, which could potentially be adapted for the synthesis of 2-Bromobenzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Bromobenzenesulfonyl chloride consists of a benzene ring substituted with a bromine atom and a sulfonyl chloride group . The InChI string representation of the molecule is InChI=1S/C6H4BrClO2S/c7-5-3-1-2-4-6 (5)11 (8,9)10/h1-4H .


Chemical Reactions Analysis

2-Bromobenzenesulfonyl chloride may be used in the preparation of 2-bromobenzenesulfonic acid phenyl ester. It can also be used for the sufonylation during the synthesis of 2-bromobenzenesulfonamide .


Physical And Chemical Properties Analysis

2-Bromobenzenesulfonyl chloride is a solid substance with a melting point of 49-52 °C . Its molecular weight is 255.52 g/mol .

Scientific Research Applications

Preparation of 2-Bromobenzenesulfonic Acid Phenyl Ester

2-Bromobenzenesulfonyl chloride can be used in the preparation of 2-bromobenzenesulfonic acid phenyl ester . This compound is a useful intermediate in organic synthesis, particularly in the synthesis of various aromatic compounds.

Sulfonation in the Synthesis of 2-Bromobenzenesulfonamide

2-Bromobenzenesulfonyl chloride is used for sulfonation during the synthesis of 2-bromobenzenesulfonamide . Sulfonamides are a significant class of organic compounds that have a wide range of applications, including medicinal chemistry where they are used as antibiotics.

Synthesis of Chiral 2-(p-Toluenesulfinyl)benzenesulfonamide

This compound is also used in the synthesis of chiral 2-(p-toluenesulfinyl)benzenesulfonamide . This is a key step in the production of certain chiral molecules, which are important in many areas of chemistry, including pharmaceuticals and materials science.

Safety And Hazards

2-Bromobenzenesulfonyl chloride is classified as a skin corrosive and eye damage category 1 substance . It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-bromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPWGZNNRSQPBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951644
Record name 2-Bromobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzenesulfonyl chloride

CAS RN

2905-25-1
Record name 2-Bromobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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